molecular formula C16H16N4O2 B7636490 N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide

N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide

Cat. No. B7636490
M. Wt: 296.32 g/mol
InChI Key: DITZGPJHNIVQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide, commonly known as CC-220, is a small molecule drug that is being developed for the treatment of various autoimmune and inflammatory diseases. It is a potent and selective modulator of the cereblon E3 ubiquitin ligase complex, which plays a critical role in regulating the immune system. CC-220 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several Phase II and III clinical trials.

Mechanism of Action

CC-220 works by modulating the activity of the cereblon E3 ubiquitin ligase complex, which is involved in the degradation of several proteins that play a critical role in regulating the immune system. By modulating the activity of this complex, CC-220 can selectively target and degrade specific proteins that are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
CC-220 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can selectively target and degrade several proteins that are involved in the pathogenesis of autoimmune and inflammatory diseases, including Ikaros, Aiolos, and SALL4. CC-220 has also been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17.

Advantages and Limitations for Lab Experiments

CC-220 has several advantages as a research tool. It is a potent and selective modulator of the cereblon E3 ubiquitin ligase complex, which makes it a valuable tool for studying the role of this complex in regulating the immune system. CC-220 has also been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various autoimmune and inflammatory diseases.
One of the limitations of CC-220 is that it is still in the early stages of development, and its safety and efficacy in humans have not been fully established. It is also a small molecule drug, which may limit its ability to target specific proteins in complex biological systems.

Future Directions

There are several potential future directions for the development of CC-220. One area of research is the evaluation of CC-220 in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of research is the development of more potent and selective modulators of the cereblon E3 ubiquitin ligase complex, which may have greater therapeutic potential than CC-220. Finally, there is a need for further research to establish the safety and efficacy of CC-220 in humans, and to identify potential biomarkers that can be used to monitor its therapeutic effects.

Synthesis Methods

CC-220 can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chloro-6-nitroquinoxaline with cyclopentylamine to form 2-(cyclopentylamino)-6-nitroquinoxaline. This intermediate is then reduced using palladium on carbon to form 2-(cyclopentylamino)-6-aminquinoxaline. The final step involves the reaction of 2-(cyclopentylamino)-6-aminquinoxaline with 2-cyanooxirane and acetic anhydride to form CC-220.

Scientific Research Applications

CC-220 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various autoimmune and inflammatory diseases, including multiple myeloma, systemic lupus erythematosus, and psoriasis. CC-220 has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-11-16(7-3-4-8-16)19-14(21)10-20-13-6-2-1-5-12(13)18-9-15(20)22/h1-2,5-6,9H,3-4,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITZGPJHNIVQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2C3=CC=CC=C3N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.